Bis(3,3,3-trifluoropropyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

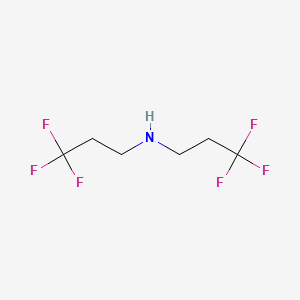

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6N/c7-5(8,9)1-3-13-4-2-6(10,11)12/h13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJXLCSPWYKZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650307 | |

| Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201057-04-7 | |

| Record name | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,3,3-trifluoropropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(3,3,3-trifluoropropyl)amine: Properties, Synthesis, and Applications

Introduction

Bis(3,3,3-trifluoropropyl)amine, a fluorinated secondary amine, represents a class of organic compounds of growing interest in the fields of medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and basicity.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage established principles of organofluorine chemistry and data from analogous structures to provide a robust technical profile. It is important to note that some of the discussed properties and protocols are based on established general methodologies for fluorinated amines and should be considered as starting points for experimental investigation.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine characterized by two 3,3,3-trifluoropropyl groups attached to a central nitrogen atom. The strong electron-withdrawing nature of the trifluoromethyl (CF3) groups significantly influences the electron density on the nitrogen atom, thereby affecting its basicity and reactivity compared to its non-fluorinated analogue, di-n-propylamine.

Below is a summary of its known and estimated physicochemical properties:

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 3,3,3-Trifluoro-N-(3,3,3-trifluoropropyl)-1-propanamine | Amerigo Scientific[2] |

| CAS Number | 201057-04-7 | BLD Pharm[3], Amerigo Scientific[2] |

| Molecular Formula | C6H9F6N | BLD Pharm[3], Amerigo Scientific[2] |

| Molecular Weight | 209.14 g/mol | BLD Pharm[3], Amerigo Scientific[2] |

| Appearance | Not specified (likely a liquid) | Inferred from similar compounds |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Likely soluble in organic solvents | Inferred from structure |

| pKa of Conjugate Acid | Estimated to be lower than non-fluorinated dialkylamines | Inferred from electronic effects |

Molecular Structure

The structure of this compound is fundamental to understanding its chemical behavior. The key features are the secondary amine nitrogen and the two trifluoropropyl chains.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

Proposed Synthesis: Reductive Amination

A likely synthetic pathway is the reductive amination of 3,3,3-trifluoropropanal with 3,3,3-trifluoropropan-1-amine.

Reaction Scheme:

CF₃CH₂CHO + CF₃CH₂CH₂NH₂ → [CF₃CH₂CH=NCH₂CH₂CF₃] + H₂O [CF₃CH₂CH=NCH₂CH₂CF₃] + [H] → (CF₃CH₂CH₂)₂NH

This two-step, one-pot reaction would first involve the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3,3,3-trifluoropropan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add 3,3,3-trifluoropropanal (1.0-1.2 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

-

Work-up: After the reduction is complete (as indicated by monitoring), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Methanol and dichloromethane are common solvents for reductive aminations as they are relatively inert and can dissolve the reactants and reagents.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for imines. Catalytic hydrogenation is a "greener" alternative but may require specialized equipment.

-

Work-up: The aqueous work-up is necessary to remove any remaining reducing agent and inorganic salts. Extraction with an organic solvent isolates the desired product.

Chemical Reactivity and the Influence of Fluorine

The chemical reactivity of this compound is largely dictated by the lone pair of electrons on the nitrogen atom. However, the presence of the two strongly electron-withdrawing trifluoromethyl groups at the γ-position has a significant impact.

-

Basicity: The inductive effect of the CF₃ groups reduces the electron density on the nitrogen atom, making this compound a weaker base compared to non-fluorinated dialkylamines.[4] This has important implications for its use in synthesis and its behavior in biological systems.

-

Nucleophilicity: While the basicity is reduced, the nitrogen atom still possesses a lone pair and can act as a nucleophile. It can participate in reactions such as alkylation, acylation, and condensation reactions. The steric bulk of the trifluoropropyl groups may also influence its nucleophilic reactivity.

-

Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is generally resistant to metabolic degradation. This property is highly desirable in drug design, as it can lead to improved pharmacokinetic profiles.[5]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the propyl chain protons. The protons on the carbon adjacent to the nitrogen (α-protons) would appear as a triplet, shifted downfield due to the deshielding effect of the nitrogen. The protons on the carbon adjacent to the trifluoromethyl group (β-protons) would likely appear as a quartet due to coupling with the fluorine atoms. The N-H proton would appear as a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three different carbon atoms of the propyl chain. The carbon bearing the trifluoromethyl group would appear as a quartet due to one-bond C-F coupling.[6]

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence of the trifluoromethyl groups. It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene (CH₂) protons.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. Strong C-F stretching bands are expected in the region of 1000-1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 209.14. Fragmentation patterns would likely involve the loss of a trifluoromethyl group or cleavage of the C-C bonds in the propyl chains.

Potential Applications in Research and Development

The unique properties imparted by the trifluoromethyl groups make this compound a potentially valuable building block in several areas.

Drug Discovery and Medicinal Chemistry

The introduction of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[7] Fluorinated amines are key components in many pharmaceuticals.[4] this compound could serve as a precursor for the synthesis of novel bioactive molecules with improved pharmacokinetic properties. Its reduced basicity could also be advantageous in tuning the pKa of a drug candidate to optimize its absorption and distribution.

Materials Science

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be used as a monomer or a modifying agent in the synthesis of specialty polymers, coatings, and sealants.

Safety and Handling

Based on the GHS information available for CAS number 201057-04-7, this compound is classified with the following hazards:

-

GHS Pictograms: Flame, Health Hazard[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H225 (Highly flammable liquid and vapor)[3]

Precautions:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a fluorinated secondary amine with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently scarce, its chemical properties and reactivity can be reasonably inferred from the behavior of analogous fluorinated amines. The presence of the trifluoromethyl groups is expected to decrease its basicity and enhance its metabolic stability, making it an attractive scaffold for the development of novel compounds with tailored properties. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. 2023-09-05. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. National Institutes of Health. [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. 2020-10-28. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. 2025-07-18. [Link]

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. MDPI. [Link]

-

Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. 2021-10-08. [Link]

-

Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]

-

SAFETY DATA SHEET - Airgas. Airgas. 2021-08-12. [Link]

-

Bis(3,3,3-trifluoropropyl)ether. PubChem. [Link]

-

The reactions of the trifluoromethyl disulfide group, CF3SS—, with ammonia and amines. A new preparation of sulfenamides. Canadian Science Publishing. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. [Link]

-

Basicity of alkyamines. YouTube. 2018-04-13. [Link]

-

Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. National Science Foundation. 2021-05-19. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. [Link]

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. ResearchGate. 2025-08-08. [Link]

-

New Synthetic Protocol with Trifluoro‐1‐propynylamines. An Efficient Access to α‐(Trifluoromethyl)‐δ‐keto Amides via Hetero Diels—Alder Reaction. Sci-Hub. [Link]

-

SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. Linde Gas GmbH. 2017-06-27. [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Archives. [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

-

(3,3,3-TRIFLUOROPROPYL)METHYLCYCLOTRISILOXANE. Gelest, Inc. 2014-11-17. [Link]

-

3-Trifluoromethyl Pyrrole Synthesis Based on β-CF 3 -1,3-Enynamides. ResearchGate. 2023-10-18. [Link]

-

Basicity of Amines. Chemistry LibreTexts. 2025-02-24. [Link]

-

Polyamines. I. Spectroscopic properties of N,N-bis-(phthalimidopropyl)-N-propylamine and supramolecular interactions in its crystals. ResearchGate. 2025-08-08. [Link]

-

Bistriflimide. Wikipedia. [Link]

-

3,3,3-Trifluoro-N-(3,3,3-Trifluoropropyl)-1-Propanamine. Amerigo Scientific. [Link]

-

Why is an alkylamine more basic than ammonia?. askIITians. 2014-02-03. [Link]

-

BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Gelest, Inc. [Link]

Sources

- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoro-N-(3,3,3-Trifluoropropyl)-1-Propanamine - Amerigo Scientific [amerigoscientific.com]

- 3. 201057-04-7|this compound|BLD Pharm [bldpharm.com]

- 4. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Bis(3,3,3-trifluoropropyl)amine

CAS Number: 201057-04-7

Abstract: This technical guide provides a comprehensive overview of Bis(3,3,3-trifluoropropyl)amine, a fluorinated secondary amine of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific data for this compound in the public domain, this guide synthesizes information from analogous fluorinated amines and general principles of organofluorine chemistry to provide insights into its synthesis, properties, and potential applications. All information of an inferential nature is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a secondary amine characterized by the presence of two trifluoropropyl groups attached to a nitrogen atom. The trifluoromethyl (-CF3) group is a key structural motif in modern medicinal chemistry, known for its ability to modulate a molecule's physicochemical and biological properties.[1][2] The introduction of trifluoromethyl groups can enhance metabolic stability, increase binding affinity, and fine-tune lipophilicity and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

While specific studies on this compound are scarce, its structural features suggest its potential as a valuable building block in the synthesis of novel bioactive compounds and advanced materials. This guide aims to provide a foundational understanding of this compound by examining its probable synthetic routes, predicted properties, and likely applications.

Synthesis Strategies

A plausible and commonly employed method for the synthesis of secondary amines is the reductive amination of a carbonyl compound with a primary amine.[3] In this case, 3,3,3-trifluoropropanal could be reacted with 3,3,3-trifluoropropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield the target secondary amine.

Another viable approach is the N-alkylation of a primary amine .[3] 3,3,3-Trifluoropropylamine could be reacted with a suitable 3,3,3-trifluoropropyl halide (e.g., 1-bromo-3,3,3-trifluoropropane or 1-iodo-3,3,3-trifluoropropane) under basic conditions. To favor the formation of the secondary amine over the tertiary amine, the stoichiometry of the reactants would need to be carefully controlled.

A third potential route involves the reaction of an alcohol with a primary amine in the presence of a suitable catalyst.[4] 3,3,3-Trifluoropropanol could be reacted with 3,3,3-trifluoropropylamine over a heterogeneous catalyst at elevated temperatures.[4]

Caption: Plausible synthetic routes to this compound.

Physicochemical and Spectroscopic Properties (Inferred)

Specific experimental data for this compound is not available. The following properties are inferred based on the known characteristics of similar fluorinated amines and general chemical principles.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C6H9F6N | Based on chemical structure. |

| Molecular Weight | 209.14 g/mol | Calculated from the molecular formula. |

| Boiling Point | Estimated to be in the range of 100-130 °C | Lower than non-fluorinated analogues due to reduced intermolecular hydrogen bonding, but higher than compounds of similar molecular weight due to polarity. |

| Density | Expected to be > 1 g/mL | The high atomic weight of fluorine generally leads to denser compounds compared to their hydrocarbon counterparts. |

| Basicity (pKa of conjugate acid) | Expected to be lower than non-fluorinated dialkylamines | The strong electron-withdrawing effect of the trifluoromethyl groups reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[5] |

| Solubility | Likely soluble in common organic solvents; limited solubility in water. | Typical for moderately polar organic compounds. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two sets of methylene groups (-CH2-CH2- and -N-CH2-). The protons closer to the nitrogen will be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals for the three types of carbon atoms (-CF3, -CH2-CF3, and -N-CH2-). The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a triplet for the -CF3 group due to coupling with the adjacent methylene protons.

-

Infrared (IR) Spectroscopy: As a secondary amine, a weak N-H stretching band is expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. Strong C-F stretching bands are anticipated in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) at m/z = 209 would be expected. Fragmentation would likely involve the loss of a trifluoropropyl group or smaller fluorinated fragments.

Applications in Drug Discovery and Development

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance the therapeutic potential of molecules.[6][7] While there are no specific documented applications of this compound in drug discovery, its structure suggests several potential uses.

Bioisosteric Replacement

The trifluoromethyl group can act as a bioisostere for other chemical groups, influencing molecular recognition and binding affinity.[6] this compound could be used as a scaffold to introduce these beneficial properties into a lead compound.

Modulation of Physicochemical Properties

The electron-withdrawing nature of the trifluoromethyl groups in this compound can be exploited to fine-tune the basicity of the amine. This is a critical parameter in drug design, as it affects a compound's solubility, membrane permeability, and interaction with biological targets.[5]

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[2] Incorporating the trifluoropropyl moiety can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[2][8]

Caption: Potential applications of this compound in drug development.

Representative Experimental Protocol: N-Benzylation

The following is a representative, hypothetical protocol for the N-alkylation of this compound, a common reaction in medicinal chemistry for scaffold elaboration. Note: This protocol has not been experimentally validated for this specific compound.

Objective: To synthesize N-benzyl-bis(3,3,3-trifluoropropyl)amine.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the amine in anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the product would be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: A representative workflow for the N-alkylation of a secondary amine.

Safety and Handling

Specific toxicity and handling data for this compound are not available. However, based on analogous amines, it should be handled with appropriate precautions in a well-ventilated fume hood.[9][10][11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] It may be corrosive and harmful if swallowed or in contact with skin.[10][11]

Conclusion

This compound, with the CAS number 201057-04-7, is a fluorinated secondary amine with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its likely synthesis, properties, and applications based on established chemical principles and data from analogous compounds. The presence of the trifluoropropyl groups is expected to confer unique properties, such as modulated basicity and enhanced metabolic stability, making it an attractive scaffold for the development of novel molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

- Supranovich, V. I., Levin, V. V., Struchkova, M. I., & Dilman, A. D. (2018). An iridium photocatalyst enables the addition of fluorinated groups to nitrones using ascorbic acid as a stoichiometric reducing agent. Organic Letters, 20(4), 840-843.

-

Co-Formula. (n.d.). CFS-558, 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane, Cas No. 2469-55-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(3,3,3-trifluoropropyl)ether. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(3,3,3-trifluoropropyl) carbonate. PubChem. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: (3,3,3-trifluoropropyl)methylcyclotetrasiloxane. Retrieved from [Link]

- Chinese Chemical Society. (2023). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.

- ResearchGate. (2025). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies.

- ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Taylor & Francis Online. (2024).

- ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.

- Google Patents. (n.d.). US4220608A - Preparation of 3,3,3-trifluoropropene-1.

- National Center for Biotechnology Information. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central.

- New Jersey Department of Health. (n.d.). Hazard Summary: Bis(aminopropyl)amine.

- Google Patents. (n.d.). US4792622A - Process for preparation of secondary amine.

- Sigma-Aldrich. (2024). Safety Data Sheet: Bis(trifluoromethanesulfonyl)imide.

- National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.

- Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies.

- Chemistry LibreTexts. (2019). 23.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2025). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines.

- ECHEMI. (n.d.). N,N′-Bis(3-aminopropyl)

- Google Patents. (n.d.). DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).

- Google Patents. (n.d.). US6087520A - Preparation of 1,3-bis(3-aminopropyl)tetramethyldisiloxane.

- Apollo Scientific. (2026).

- Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Bis(3-aminopropylamino)ethane.

- Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- ResearchGate. (n.d.).

- ChemicalBook. (2019). What can bis(trimethoxysilylpropyl)amine be used industrially?.

- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- National Center for Biotechnology Information. (n.d.). Synthesis of bis(aryloxy)

- Wikipedia. (n.d.). Triisopropylamine.

- National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropyne. PubChem.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4792622A - Process for preparation of secondary amine - Google Patents [patents.google.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of Fluorinated Amines

An In-Depth Technical Guide to the Molecular Structure and Applications of Bis(3,3,3-trifluoropropyl)amine

In the landscape of modern chemical synthesis, fluorinated amines represent a cornerstone class of compounds, pivotal to innovation across pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine into organic molecules, particularly amines, can profoundly alter their physicochemical and biological profiles.[1][2] Fluorine, as the most electronegative element, imparts unique characteristics: the carbon-fluorine bond is the strongest single bond to carbon, leading to a significant increase in metabolic stability—a highly sought-after trait in drug development.[1][3] Furthermore, the introduction of fluorine can modulate the basicity (pKa) of the amine group, a critical factor for improving a drug's bioavailability by influencing its ability to traverse cell membranes and interact with biological targets.[1][2]

This guide focuses on this compound, a secondary amine featuring two trifluorinated propyl chains. We will provide an in-depth analysis of its molecular structure, the causality behind its unique properties, its characterization, synthesis, and its expanding role as a specialized building block for creating molecules with tailored characteristics.

Core Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule defined by a central secondary amine nitrogen atom covalently bonded to two separate 3,3,3-trifluoropropyl groups. This specific arrangement is the source of its distinct chemical behavior.

Key Structural Features

-

Molecular Formula: C₆H₉F₆N

-

Molecular Weight: 209.13 g/mol [1]

-

Core Moiety: A secondary amine (-NH-) group.

-

Substituents: Two 3,3,3-trifluoropropyl (-CH₂CH₂CF₃) chains.

The defining feature is the presence of two terminal trifluoromethyl (CF₃) groups. These groups exert a powerful influence on the molecule's electronic and physical properties.

Caption: 2D representation of this compound.

Causality of Physicochemical Properties

The properties of this compound are a direct consequence of the strong inductive effect of the six fluorine atoms.

-

Reduced Basicity: The primary driver of its unique chemical character is the potent electron-withdrawing effect of the two CF₃ groups. This effect is transmitted through the sigma bonds of the propyl chains to the central nitrogen atom, significantly decreasing the electron density on the nitrogen. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, making this compound a much weaker base compared to its non-fluorinated analog, dipropylamine. This modulation of pKa is a critical design element in medicinal chemistry, as it can prevent unwanted protonation at physiological pH, thereby improving cell membrane permeability and overall bioavailability.[1][2]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By incorporating two CF₃ groups, the molecule is shielded from common metabolic pathways like oxidation, which increases its half-life in biological systems.[4][5]

-

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross lipid bilayers. This property, measured by LogP, is crucial for drugs targeting the central nervous system or other lipophilic environments.[3]

-

Nucleophilicity: While the nitrogen atom possesses a lone pair, its nucleophilicity is significantly dampened by the inductive effect of the fluorine atoms.[1] This makes it a selective nucleophile, reacting under specific conditions while remaining inert to others.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Rationale |

|---|---|---|

| Molecular Formula | C₆H₉F₆N | - |

| Molecular Weight | 209.13 g/mol [1] | - |

| Monoisotopic Mass | 209.06391826 Da[1] | - |

| XLogP3-AA | 2.7[1] | A measure of lipophilicity; the positive value indicates a preference for lipid environments. |

| Basicity (pKa) | Significantly lower than non-fluorinated dialkylamines. | Strong electron-withdrawing inductive effect from two CF₃ groups reduces electron density on the nitrogen atom.[1][2] |

| Metabolic Stability | High | The exceptional strength of the C-F bond resists enzymatic cleavage.[1][3] |

Spectroscopic and Analytical Characterization

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be relatively simple due to the molecule's symmetry. One would expect to see three distinct signals corresponding to the three methylene (-CH₂-) groups in the propyl chain, likely appearing as complex multiplets due to H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum would show three signals for the propyl chain carbons. The carbon of the CF₃ group would appear as a quartet due to one-bond C-F coupling, and the adjacent methylene carbons would also show coupling to the fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent -CH₂- protons, would be expected in the ¹⁹F NMR spectrum, confirming that all six fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

As a secondary amine, its IR spectrum is expected to show a characteristic N-H stretching vibration.[6]

-

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹.[6] The absence of a second band in this region distinguishes it from a primary amine.[6] Tertiary amines show no bands here.[6][7]

-

C-H Stretch: Aliphatic C-H stretching bands would be observed between 3000-2800 cm⁻¹.

-

C-F Stretch: Strong, characteristic C-F stretching bands are expected in the fingerprint region, typically between 1400-1000 cm⁻¹.

-

C-N Stretch: A medium to weak C-N stretching band for the aliphatic amine should appear in the 1250–1020 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 209.13.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a fluorine atom, a CF₃ group, or cleavage of the C-C or C-N bonds, providing further structural confirmation.

Synthesis Methodologies

The synthesis of this compound is not commonly detailed. However, a logical and efficient pathway can be designed based on the synthesis of its primary amine precursor, 3,3,3-trifluoropropylamine.[8] The overall process can be conceptualized as a two-stage workflow.

Caption: Proposed two-stage synthesis workflow for this compound.

Protocol 1: Hypothetical Synthesis of this compound via N-Alkylation

This protocol is a self-validating system; successful synthesis of the intermediate in Step 1 is required before proceeding, and the final product must be validated by the spectroscopic methods outlined in Section 2.

Stage 1: Synthesis of 3,3,3-Trifluoropropylamine (Precursor)

-

Rationale: The precursor amine is commercially available but can also be synthesized from materials like 3,3,3-trifluoropropionic acid.[9] This involves converting the carboxylic acid to an amide, followed by reduction.

-

Amidation: React 3,3,3-trifluoropropionic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride. Subsequently, react the acyl chloride with ammonia to yield 3,3,3-trifluoropropionamide.

-

Reduction: Reduce the resulting amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Work-up and Purification: Carefully quench the reaction with water and a base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude 3,3,3-trifluoropropylamine by distillation.

-

Stage 2: Synthesis of this compound

-

Rationale: A standard method for forming a secondary amine is the N-alkylation of a primary amine with an alkyl halide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,3-trifluoropropylamine (1 equivalent) and a suitable non-nucleophilic base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like acetonitrile.

-

Alkylation: Add 3,3,3-trifluoropropyl bromide or iodide (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS until the starting amine is consumed.

-

Work-up and Purification: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product using column chromatography or distillation to yield pure this compound.

-

Applications in Drug Development and Advanced Synthesis

The unique combination of reduced basicity, metabolic stability, and tailored lipophilicity makes this compound a valuable building block, particularly in drug discovery.[1] Its utility stems directly from its fluorine-imparted properties.

Caption: Logical flow from structural features to strategic applications.

Medicinal Chemistry and Drug Design

The incorporation of the bis(3,3,3-trifluoropropyl)amino moiety into larger molecular scaffolds is a key strategy for lead optimization in drug discovery.[1]

-

Improving Drug-Like Properties: Replacing a standard, more basic dialkylamine group with the bis(3,3,3-trifluoropropyl)amino group can solve problems related to poor metabolic stability or undesirable toxicity profiles.[3][5]

-

Bioisosteric Replacement: This group can act as a bioisostere for other chemical functionalities, maintaining the necessary steric profile for binding to a biological target while fundamentally altering the electronic and metabolic properties of the parent molecule.

-

Accessing Novel Chemical Space: As a specialized building block, it allows chemists to synthesize novel compounds that would be otherwise inaccessible, expanding the library of potential drug candidates.[10]

Advanced Materials and Catalysis

Beyond life sciences, the properties of this amine are relevant in materials science and catalysis.[1]

-

Ligand Development: The modified electronic properties and steric bulk make it a candidate for developing novel ligands for transition metal catalysis. The fluorinated chains can impart specific solubility profiles, enabling reactions in fluorous solvent systems.[1]

-

Polymer Science: Fluorinated compounds are used to create advanced polymers with high thermal stability and specific surface properties. This amine could serve as a monomer or an additive in the synthesis of such materials.

Conclusion

This compound is more than just a fluorinated molecule; it is a carefully designed synthetic tool. Its molecular structure, dominated by the powerful inductive effects of two trifluoromethyl groups, results in a unique combination of attenuated basicity, high metabolic stability, and tailored lipophilicity. These field-proven attributes make it an authoritative building block for medicinal chemists seeking to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the role of specialized fluorinated intermediates like this compound in enabling next-generation chemical innovation is set to expand.

References

- Google Patents. (n.d.). Preparation of 3,3,3-trifluoropropene-1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10001, 3,3,3-Trifluoropropylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136479, Bis(3,3,3-trifluoropropyl)ether. Retrieved from [Link]

-

Marshall, A. D., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5410. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Reply to “Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as derivatization reagent for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography-mass spectrometry”. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-983. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route for aminopropyl-terminated polydimethylsiloxanes (PDMS).... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of butyltriethylammonium bis(trifluoromethanesulfonyl)imide [TEA-C4][TFSI]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 59(9), 4087-4116. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of an α,ω-Bis(3-aminopropyl)-polydimethylsiloxane. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 3,3,3-trifluoropropionic acid.

-

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4065. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170213, 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Triisopropylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 82113-65-3,TRIFLUOROMETHANESULFONIMIDE. Retrieved from [Link]

Sources

- 1. This compound | 201057-04-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling of Bis(3,3,3-trifluoropropyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is synthesized from available data on analogous compounds and general principles of chemical safety. As of the date of publication, a comprehensive Safety Data Sheet (SDS) for Bis(3,3,3-trifluoropropyl)amine (CAS No. 201057-04-7) is not publicly available. All handling and safety procedures should be conducted after a thorough, site-specific risk assessment by qualified personnel.

Introduction: Understanding the Compound

This compound is a fluorinated secondary amine. The presence of two trifluoropropyl groups significantly influences its chemical properties, suggesting it may possess unique reactivity, stability, and physiological characteristics relevant to pharmaceutical and materials science research. The trifluoromethyl group is known to alter a molecule's basicity, lipophilicity, and metabolic stability, making fluorinated amines valuable building blocks in medicinal chemistry. However, these same properties necessitate a cautious and well-informed approach to its handling.

This guide provides a framework for the safe handling of this compound, drawing upon the known hazards of corrosive amines and fluorinated organic compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Corrosivity: Amines are notoriously corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2][3] Direct contact can lead to rapid tissue damage.[1]

-

Toxicity: Many amines are toxic if ingested, inhaled, or absorbed through the skin.[2] Some fluorinated compounds have also been shown to have toxic effects.

-

Flammability: A supplier has classified this compound as a flammable liquid (Hazard Statement H225), indicating a significant fire risk.[4]

-

Reactivity: Amines can react exothermically with acids and oxidizing agents.[1] The trifluoromethyl groups may influence its reactivity profile.

-

Environmental Hazards: Fluorinated organic compounds can be persistent in the environment.[5] Spills and improper disposal must be avoided.

Physicochemical Data (Predicted and from Analogues)

| Property | Value | Source/Rationale |

| CAS Number | 201057-04-7 | BLD Pharm[4] |

| Molecular Formula | C₆H₉F₆N | BLD Pharm[4] |

| Molecular Weight | 209.14 g/mol | BLD Pharm[4] |

| Physical State | Liquid (presumed) | Based on analogues and general properties of similar amines. |

| Boiling Point | Not available. | Data for this specific compound is unavailable. |

| Hazard Statements | H225: Highly flammable liquid and vapor. | BLD Pharm[4] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | BLD Pharm[4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All work with this compound must be conducted in a certified chemical fume hood to control vapors.[1][6] The fume hood should have adequate face velocity and be located in an area with minimal cross-drafts. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the presumed corrosive and toxic nature of this compound, a comprehensive PPE ensemble is required:

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[2]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Given the lack of specific permeation data, it is prudent to use a double-gloving technique with two different types of compatible gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Inspect gloves for any signs of degradation or damage before and during use.

-

Lab Coat/Apron: A flame-resistant lab coat worn over personal clothing is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[2]

-

-

Respiratory Protection: For routine operations within a certified fume hood, respiratory protection may not be necessary. However, in the event of a spill or if there is a potential for vapor concentrations to exceed exposure limits, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used by trained personnel.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidents and exposure.

Handling

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for corrosive and flammable liquids.

-

Quantities: Use the smallest quantity of the chemical necessary for the experiment.

-

Environment: Work in a well-ventilated area, specifically within a chemical fume hood.[1] Ensure the work area is free of clutter and ignition sources.

-

Transfers: When transferring the liquid, use appropriate tools such as a syringe or a cannula to minimize the risk of splashes. Ground all equipment to prevent static discharge.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Store in a locked cabinet or an area accessible only to authorized personnel.[3]

-

Segregation: Store separately from incompatible materials such as acids, oxidizing agents, and other reactive chemicals.[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

First Aid Measures

Immediate and decisive action is crucial in the event of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2]

Spill Response

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solvents).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system (e.g., call emergency services).

-

If safe to do so, close the doors to the affected area to contain vapors.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed, and compatible containers.

-

Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical workflow for using this compound, highlighting critical safety checkpoints.

Caption: A logical workflow for handling this compound with integrated safety checkpoints.

Conclusion: A Culture of Safety

The unique properties of fluorinated amines like this compound offer exciting possibilities in research and development. However, realizing this potential safely requires a deep understanding of the potential hazards and a steadfast commitment to rigorous safety protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

-

Cousins, I. T., et al. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Investigation of Bis(3,3,3-trifluoropropyl)amine

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide focuses on Bis(3,3,3-trifluoropropyl)amine, a secondary amine featuring two trifluorinated propyl chains. While specific experimental data on this molecule is sparse, its structure represents a compelling intersection of a basic nitrogen core and potent electron-withdrawing peripheral groups. This whitepaper provides a comprehensive theoretical framework and a practical, step-by-step computational workflow for characterizing this compound. By leveraging established quantum chemical methods, we will elucidate its structural, spectroscopic, and electronic properties, offering a robust predictive foundation for researchers in medicinal chemistry and materials development.

Introduction: The Significance of Fluorinated Amines

Amines are fundamental building blocks in chemistry and biology, present in a vast array of pharmaceuticals and natural products.[1] Modifying their structure with fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, is a proven strategy for molecular optimization. The CF₃ group is known to:

-

Enhance Lipophilicity: Increasing the molecule's ability to cross biological membranes.[2]

-

Improve Metabolic Stability: The high strength of the C-F bond blocks common sites of metabolic oxidation by cytochrome P450 enzymes.[3]

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of the CF₃ groups significantly reduces the basicity of the proximal amine, which can alter its physiological transport and target-binding profile.

-

Influence Conformation: The steric bulk and electrostatic properties of the CF₃ groups can lock the molecule into specific, biologically active conformations.[4]

This compound, with its two trifluorinated side chains, is an exemplary scaffold for exploring these effects. The distance of the CF₃ groups from the nitrogen atom (γ-position) creates a unique electronic environment compared to α- or β-fluorinated amines, making it a subject of significant theoretical interest. This guide establishes a self-validating computational protocol to predict its properties in the absence of extensive empirical data.

Molecular Structure and Conformational Landscape

Understanding the three-dimensional arrangement of atoms is paramount, as a molecule's conformation dictates its reactivity and ability to interact with biological targets. For a flexible molecule like this compound, a thorough conformational analysis is the critical first step.

Conformational Drivers

The conformational preference of this compound is governed by a delicate balance of several factors:

-

Steric Hindrance: Repulsion between the bulky trifluoropropyl chains will favor conformations that maximize their separation.

-

Dipole-Dipole Interactions: The strong dipoles of the C-F bonds will seek orientations that minimize electrostatic repulsion. Studies on 1,3-difluorinated alkanes have shown that conformations with parallel C-F bonds are highly destabilized in the gas phase.[4]

-

Hyperconjugation: Stabilizing interactions, such as σC-H → σ*C-F orbital overlaps, can influence torsional angles along the carbon backbone.

Predicted Low-Energy Conformations

Computational searches reveal that the lowest energy conformers will likely adopt a "spread-out" or extended geometry to minimize steric clash and dipole repulsion between the two chains. The nitrogen atom's lone pair remains accessible, although its nucleophilicity is predicted to be significantly attenuated.

Caption: Ball-and-stick model of this compound.

A Validated Workflow for Computational Characterization

To ensure scientific integrity, every step in our computational protocol is designed to be self-validating and grounded in established theory. This workflow provides a clear path from initial structure to final, verifiable predictions.

Caption: Computational workflow for theoretical characterization.

Protocol: Geometry Optimization and Frequency Analysis

Expertise: The first principle in computational chemistry is to find the most stable structure of a molecule. We use Density Functional Theory (DFT) because it provides an excellent compromise between accuracy and computational cost for medium-sized organic molecules. The B3LYP functional is a workhorse for such systems, and the 6-311+G(d,p) basis set is sufficiently large to accurately describe the electronic structure, including the diffuse functions (+) needed for the lone pair on nitrogen and polarization functions (d,p) for accurate bond descriptions.[5][6]

Trustworthiness: A subsequent vibrational frequency calculation is a mandatory validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization. This step ensures the reliability of all subsequent calculations.

Methodology:

-

Input: Generate an initial 3D structure of this compound.

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Calculation Setup:

-

Job Type: Opt (Optimization) followed by Freq (Frequency).

-

Method: DFT, Functional: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

Solvation (Optional but Recommended): Use a polarizable continuum model (PCM) or SMD model with a solvent like water or chloroform to simulate a more realistic environment.[4]

-

-

Execution: Run the calculation.

-

Validation: Open the output file and confirm that there are zero imaginary frequencies reported. The output will also provide the zero-point vibrational energy and thermal corrections to the electronic energy.

Protocol: Spectroscopic Characterization (NMR & IR)

Expertise: Predicting spectroscopic data serves two purposes: it provides a direct means of validating the computed structure against future experimental data, and it helps in interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift predictions.

Trustworthiness: The predicted IR spectrum is a direct output of the validated frequency calculation. The positions and relative intensities of the calculated absorption bands, such as the characteristic C-F stretches (typically strong and in the 1000-1300 cm⁻¹ region) and the N-H stretch (~3300-3500 cm⁻¹), provide multiple data points for experimental comparison.[7][8]

Methodology (NMR):

-

Input: Use the optimized geometry from the validated frequency calculation.

-

Calculation Setup:

-

Job Type: NMR.

-

Method: GIAO-DFT (using the same functional and basis set as the optimization for consistency).

-

-

Execution: Run the calculation.

-

Analysis: The output will provide absolute shielding tensors. These must be converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the exact same level of theory.

| Predicted Spectroscopic Data | Typical Chemical Shift / Frequency | Rationale |

| ¹H NMR | ||

| H-N | Broad, ~1-3 ppm | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H-Cα (adjacent to N) | ~2.8-3.2 ppm | Deshielded by the adjacent electronegative nitrogen atom. |

| H-Cβ | ~1.8-2.2 ppm | Less deshielded than Cα protons. |

| ¹⁹F NMR | ~ -65 to -75 ppm | Typical range for CF₃ groups on an aliphatic chain, relative to CFCl₃. |

| ¹³C NMR | ||

| Cα | ~40-50 ppm | Influenced by the nitrogen atom. |

| Cβ | ~25-35 ppm | Intermediate chemical shift. |

| Cγ (CF₃) | ~120-130 ppm (quartet) | Strong deshielding by fluorine atoms; splits into a quartet due to ¹JC-F coupling. |

| IR Spectroscopy | ||

| N-H Stretch | ~3350 cm⁻¹ (weak-medium) | Characteristic for secondary amines.[8] |

| C-F Stretches | 1000-1300 cm⁻¹ (strong) | Very strong, characteristic absorptions for trifluoromethyl groups. |

| C-H Stretches | 2850-2960 cm⁻¹ (medium) | Aliphatic C-H bond vibrations. |

Protocol: Electronic Structure Analysis

Expertise: Electronic properties determine how a molecule interacts with its environment. A Molecular Electrostatic Potential (MEP) map is an intuitive way to visualize this. It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. For this compound, we expect a negative potential (red) around the nitrogen lone pair, indicating its role as a hydrogen-bond acceptor, and positive potential (blue) around the N-H proton. The highly electronegative fluorine atoms will create a strong negative potential around the periphery of the molecule.

Trustworthiness: The predictions from the MEP map can be quantified and validated using Natural Bond Orbital (NBO) analysis. NBO calculates the partial charges on each atom, providing a numerical confirmation of the electron-withdrawing effects of the CF₃ groups and the resulting charge distribution. Furthermore, analyzing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insight into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability.[6]

Methodology (MEP & NBO):

-

Input: Use the optimized geometry.

-

Calculation Setup:

-

To generate the MEP map, request Pop=MK and IOp(6/33=2) in Gaussian. The resulting data can be visualized in software like GaussView.

-

To perform NBO analysis, include Pop=NBO in the route section.

-

-

Analysis:

-

MEP: Visualize the surface. The negative region at the nitrogen will be significantly smaller and less intense than in a non-fluorinated analogue like dipropylamine, visually demonstrating the reduced basicity.

-

NBO: Examine the output for the calculated natural atomic charges. Compare the charge on the nitrogen atom to that in dipropylamine to quantify the inductive effect.

-

HOMO/LUMO: The HOMO will likely be localized on the nitrogen lone pair, while the LUMO may be distributed along the σ* orbitals of the C-F bonds.

-

Potential Applications and Future Directions

The theoretical data derived from these computational studies provides a powerful rationale for the synthesis and application of this compound.

-

In Drug Development: The predicted low basicity could be advantageous for drugs targeting the central nervous system, as it may reduce interactions with physiological amines and limit off-target effects. Its high lipophilicity and metabolic stability make it an attractive scaffold for developing metabolically robust drug candidates.[2][3]

-

In Materials Science: As a weakly coordinating base, it could be useful in catalysis or as an additive in polymer chemistry. The fluorinated chains can impart hydrophobic and oleophobic properties to surfaces.

Further computational studies should include molecular dynamics simulations to understand its conformational dynamics in solution and its interactions with water molecules.[9] For drug development, docking studies against specific biological targets would be a logical next step to explore its potential as a therapeutic agent.

Conclusion

While this compound remains a molecule with limited published experimental data, its structure is of significant interest to both medicinal and materials chemists. This guide has detailed a comprehensive and self-validating theoretical and computational workflow to thoroughly characterize its properties. By employing standard DFT methods for geometry optimization, spectroscopic prediction, and electronic analysis, we have established a strong predictive foundation. The findings—notably the attenuated basicity of the nitrogen core and the dominant influence of the fluorinated chains on conformation and electronic potential—provide critical insights for any researcher looking to synthesize or utilize this intriguing molecule.

References

- Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (Source: Google Scholar Search)

-

Gajewska, M., et al. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. RSC Advances, 4(56), 29485-29496. [Link]

-

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine. PubChem Compound Summary for CID 17169.[Link]

-

Rojas-León, A., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 27(19), 6271. [Link]

- Gard, G. L. (1980). Preparation of 3,3,3-trifluoropropene-1.

-

Synthesis of 1,3-bis(N-phenyl-3-aminopropyl)-1,1,3,3-tetramethyldisiloxane. PrepChem.[Link]

-

Schnyder, S., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(11), 5341-5350. [Link]

-

Mondal, P., & Seth, S. K. (2021). Adsorption properties of amino acid-based ionic liquids (AAILs) on edge fluorinated graphene surface – a DFT study. Journal of Molecular Modeling, 27(9), 263. [Link]

-

Bis(3,3,3-trifluoropropyl)ether. PubChem Compound Summary for CID 136479.[Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 1(1), 4-15. [Link]

-

Ndedi, P. F., et al. (2021). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon, 7(5), e07019. [Link]

-

Danheiser, R. L., et al. (E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses, 71, 133. [Link]

-

Mpagaze, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 247. [Link]

-

Gontrani, L., et al. (2018). New Experimental Evidences Regarding Conformational Equilibrium in Ammonium-Bis(trifluoromethanesulfonyl)imide Ionic Liquids. ChemPhysChem, 19(15), 1849-1855. [Link]

-

Mattson, R. J. (2015). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham ePrints.[Link]

-

Al-Sehemi, A. G., et al. (2015). Synthesis, characterization and DFT calculation of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum (III) complexes. Journal of Taibah University for Science, 9(4), 481-490. [Link]

-

Uyar, T., et al. (2018). ²⁹Si NMR spectra comparing of bis‐(3‐aminopropyl)tetramethyldisiloxane and PA1. ResearchGate.[Link]

-

Spectroscopy of Amines. Chemistry LibreTexts.[Link]

-

Kuznetsov, V. V., et al. (2009). Conformational Analysis of 4-Trifluoromethyl-1,3-dioxane. Russian Journal of General Chemistry, 79(8), 1693-1698. [Link]

-

Ni, Y., et al. (2019). Enzymatic synthesis of fluorinated compounds. Journal of Organic Chemistry, 84(15), 9205-9217. [Link]

-

Gillis, E. P., et al. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. ResearchGate.[Link]

-

Ghamami, S. (2013). Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes, 2(87). [Link]

-

Kania, R., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. New Journal of Chemistry, 46(37), 17873-17879. [Link]

-

Fruttero, A., et al. (2010). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules, 15(4), 2209-2223. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Molecules, 26(22), 7013. [Link]

-

¹H NMR spectrum of an α,ω-Bis(3-aminopropyl)-polydimethylsiloxane. ResearchGate.[Link]

-

Synthesis, biological characterisation and structure activity relationships of aromatic bisamidines active against Plasmodium falciparum. ResearchGate.[Link]

-

Hunter, L. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 81(15), 6338-6348. [Link]

-

DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions.[Link]

-

1,3-BIS(3,3,3-TRIFLUOROPROPYL)-1,1,3,3-TETRAMETHYLDISILAZANE. Global Substance Registration System.[Link]

-

Spectroscopy of Amines. Chemistry LibreTexts.[Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Royal Society of Chemistry.[Link]

Sources

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Research Applications of Bis(3,3,3-trifluoropropyl)amine: A Prospective Analysis

Abstract

This technical guide provides a comprehensive overview of the prospective research applications of Bis(3,3,3-trifluoropropyl)amine, a secondary amine bearing two trifluoropropyl substituents. While direct experimental data on this specific molecule is limited, this document extrapolates from the well-established principles of organofluorine chemistry and the known reactivity of secondary amines to forecast its potential utility. By examining the unique physicochemical properties imparted by the 3,3,3-trifluoropropyl group, we explore its promising role as a versatile building block in medicinal chemistry, a precursor for advanced materials, and a functional component in specialty chemicals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated compounds in their respective fields.

Introduction: The Rationale for Investigating this compound